molecular formula C16H20N4 B2661159 N-ethyl-3-[[3-(ethylamino)phenyl]diazenyl]aniline CAS No. 129882-15-1

N-ethyl-3-[[3-(ethylamino)phenyl]diazenyl]aniline

Cat. No. B2661159
CAS RN: 129882-15-1
M. Wt: 268.364
InChI Key: FSCMOLNACICFIV-FMQUCBEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-3-[[3-(ethylamino)phenyl]diazenyl]aniline, also known as Sudan III, is a synthetic dye commonly used for staining lipids in histology and microscopy. It belongs to the azo dye family, which is characterized by the presence of one or more azo (-N=N-) functional groups. Sudan III is a red-orange powder that is sparingly soluble in water but soluble in organic solvents such as ethanol, chloroform, and benzene. In recent years, Sudan III has gained attention in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of N-ethyl-3-[[3-(ethylamino)phenyl]diazenyl]aniline III is not fully understood. However, it is known that N-ethyl-3-[[3-(ethylamino)phenyl]diazenyl]aniline III binds to lipids in a non-specific manner, resulting in the staining of lipid-rich structures. The binding of N-ethyl-3-[[3-(ethylamino)phenyl]diazenyl]aniline III to lipids is thought to be due to the presence of the azo group, which is attracted to the hydrophobic regions of lipids.
Biochemical and Physiological Effects
N-ethyl-3-[[3-(ethylamino)phenyl]diazenyl]aniline III has been shown to have some biochemical and physiological effects. In vitro studies have demonstrated that N-ethyl-3-[[3-(ethylamino)phenyl]diazenyl]aniline III can inhibit the activity of acetylcholinesterase, an enzyme that is important for the regulation of neurotransmitters. N-ethyl-3-[[3-(ethylamino)phenyl]diazenyl]aniline III has also been shown to have antioxidant properties, which may be beneficial for the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

N-ethyl-3-[[3-(ethylamino)phenyl]diazenyl]aniline III has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be used to stain a wide range of lipid-rich structures. However, N-ethyl-3-[[3-(ethylamino)phenyl]diazenyl]aniline III has some limitations. It is not specific to any particular lipid class, and it can also stain other structures such as proteins and nucleic acids. Additionally, N-ethyl-3-[[3-(ethylamino)phenyl]diazenyl]aniline III is not suitable for use in living cells, as it is toxic and can cause cell death.

Future Directions

There are several potential future directions for the use of N-ethyl-3-[[3-(ethylamino)phenyl]diazenyl]aniline III in scientific research. One area of interest is the development of more specific lipid stains that can differentiate between different lipid classes. Another area of interest is the use of N-ethyl-3-[[3-(ethylamino)phenyl]diazenyl]aniline III in the development of biosensors for the detection of lipids in biological samples. Additionally, the antioxidant properties of N-ethyl-3-[[3-(ethylamino)phenyl]diazenyl]aniline III may be further explored for their potential therapeutic applications.

Synthesis Methods

N-ethyl-3-[[3-(ethylamino)phenyl]diazenyl]aniline III can be synthesized by the diazotization of 3-ethylaniline followed by coupling with 3-nitro-4-ethoxybenzenediazonium chloride. This reaction produces an intermediate compound, which is then reduced to N-ethyl-3-[[3-(ethylamino)phenyl]diazenyl]aniline III using sodium sulfite or sodium dithionite. The synthesis of N-ethyl-3-[[3-(ethylamino)phenyl]diazenyl]aniline III is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

N-ethyl-3-[[3-(ethylamino)phenyl]diazenyl]aniline III has been widely used in scientific research for various applications. One of the most common uses is in lipid staining, where it is used to visualize the distribution of lipids in cells and tissues. N-ethyl-3-[[3-(ethylamino)phenyl]diazenyl]aniline III has also been used in the development of biosensors for the detection of cholesterol and other lipids. Additionally, N-ethyl-3-[[3-(ethylamino)phenyl]diazenyl]aniline III has been used as a pH indicator and as a dye for the detection of protein-bound amino acids.

properties

IUPAC Name

N-ethyl-3-[[3-(ethylamino)phenyl]diazenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c1-3-17-13-7-5-9-15(11-13)19-20-16-10-6-8-14(12-16)18-4-2/h5-12,17-18H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCMOLNACICFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=CC=C1)N=NC2=CC=CC(=C2)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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